molecular formula C18H24ClNO4 B569752 (R)-(-)-Denopamine Hydrochloride CAS No. 64299-19-0

(R)-(-)-Denopamine Hydrochloride

Cat. No.: B569752
CAS No.: 64299-19-0
M. Wt: 353.843
InChI Key: MHLNPAYZAXBXAS-NTISSMGPSA-N
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Description

®-(-)-Denopamine Hydrochloride is a chiral compound used primarily in the field of medicine. It is a selective beta-1 adrenergic receptor agonist, which means it specifically targets beta-1 adrenergic receptors in the heart. This compound is known for its cardiotonic properties, making it useful in the treatment of heart conditions such as heart failure and arrhythmias.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(-)-Denopamine Hydrochloride typically involves several steps, starting from commercially available starting materials. One common synthetic route includes the following steps:

    Formation of the chiral center: This is achieved through asymmetric synthesis or chiral resolution techniques.

    Coupling reactions: The chiral intermediate is then coupled with appropriate reagents to form the desired product.

    Hydrochloride formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.

Industrial Production Methods

In industrial settings, the production of ®-(-)-Denopamine Hydrochloride is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of high-performance liquid chromatography (HPLC) for purification and quality control.

Chemical Reactions Analysis

Types of Reactions

®-(-)-Denopamine Hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be used to modify the functional groups on the molecule.

    Reduction: Reduction reactions can be employed to convert ketones or aldehydes to alcohols.

    Substitution: Nucleophilic substitution reactions are common, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) are used depending on the desired substitution.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the starting material and the conditions used. For example, oxidation of alcohols can yield ketones or aldehydes, while reduction of ketones can produce secondary alcohols.

Scientific Research Applications

®-(-)-Denopamine Hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of other complex molecules.

    Biology: Researchers study its effects on beta-1 adrenergic receptors to understand cardiac function and develop new treatments for heart diseases.

    Medicine: It is used in clinical trials and studies to evaluate its efficacy and safety in treating heart conditions.

    Industry: The compound is used in the pharmaceutical industry for the development of cardiotonic drugs.

Mechanism of Action

®-(-)-Denopamine Hydrochloride exerts its effects by selectively binding to beta-1 adrenergic receptors in the heart. This binding activates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The elevated cAMP levels enhance calcium influx into cardiac cells, resulting in increased cardiac contractility and heart rate. This mechanism makes it effective in improving cardiac output in patients with heart failure.

Comparison with Similar Compounds

Similar Compounds

    Dobutamine: Another beta-1 adrenergic receptor agonist used in the treatment of heart failure.

    Isoproterenol: A non-selective beta adrenergic agonist that affects both beta-1 and beta-2 receptors.

    Epinephrine: A hormone and medication that acts on alpha and beta adrenergic receptors.

Uniqueness

®-(-)-Denopamine Hydrochloride is unique due to its high selectivity for beta-1 adrenergic receptors, which minimizes side effects associated with non-selective beta agonists. This selectivity makes it a valuable compound in the treatment of heart conditions, providing targeted therapeutic effects with fewer adverse reactions.

Properties

CAS No.

64299-19-0

Molecular Formula

C18H24ClNO4

Molecular Weight

353.843

IUPAC Name

4-[(1R)-2-[2-(3,4-dimethoxyphenyl)ethylamino]-1-hydroxyethyl]phenol;hydrochloride

InChI

InChI=1S/C18H23NO4.ClH/c1-22-17-8-3-13(11-18(17)23-2)9-10-19-12-16(21)14-4-6-15(20)7-5-14;/h3-8,11,16,19-21H,9-10,12H2,1-2H3;1H/t16-;/m0./s1

InChI Key

MHLNPAYZAXBXAS-NTISSMGPSA-N

SMILES

COC1=C(C=C(C=C1)CCNCC(C2=CC=C(C=C2)O)O)OC.Cl

Synonyms

α-[[[2-(3,4-Dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy-benzenemethano Hydrochloride;  (R)-α-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy-(αR)-_x000B_benzenemethanol Hydrochloride;  (αR)-α-[[[2-(3,4-dimethoxyphenyl)ethyl]amino]methyl]-4-hydroxy-

Origin of Product

United States

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